molecular formula C2H8ClNO B8612080 Methoxymethanamine hydrochloride CAS No. 116430-68-3

Methoxymethanamine hydrochloride

Cat. No.: B8612080
CAS No.: 116430-68-3
M. Wt: 97.54 g/mol
InChI Key: RHVNHKWMQOUSLJ-UHFFFAOYSA-N
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Description

Methoxymethanamine hydrochloride (CAS: 593-56-6), also known as methoxyamine hydrochloride, is a primary amine derivative with the molecular formula CH₅NO·HCl and a molecular weight of 83.51 g/mol. It is a hygroscopic crystalline solid, typically supplied as a 30% aqueous solution containing 1–2% hydrochloric acid for stabilization . Its primary application is in research settings, particularly as a reagent in organic synthesis, carbonyl compound analysis, and biochemical studies (e.g., formaldehyde detection) . Safety protocols mandate the use of PPE, including chemical-resistant gloves, goggles, and respiratory protection, due to its irritant properties .

Q & A

Q. Basic: What safety precautions are critical when handling methoxymethanamine hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH/MSHA-approved respirators if aerosol generation is possible, chemical-resistant gloves (tested for penetration times and degradation), and OSHA-compliant safety goggles. Lab coats and closed-toe shoes are mandatory to prevent skin contact .
  • First Aid Measures:
    • Inhalation: Move to fresh air; administer artificial respiration if breathing stops .
    • Skin Contact: Remove contaminated clothing immediately and wash with soap/water for ≥15 minutes .
    • Eye Exposure: Rinse with water for ≥15 minutes and seek medical attention .
  • Waste Disposal: Segregate waste and use certified disposal services to avoid environmental contamination .

Q. Basic: How should this compound be stored to maintain stability?

Answer:

  • Storage Conditions: Store in tightly sealed containers at room temperature (20–25°C) in a dry, well-ventilated area. Avoid incompatible materials (e.g., strong oxidizers) .
  • Storeroom Requirements: No special facility is needed, but ensure secondary containment to prevent leaks .

Q. Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

  • Key Reactions: While direct synthesis data is limited, analogous compounds (e.g., dimethylethylamine hydrochloride) are synthesized via alkylation of amines with chlorinated precursors under anhydrous conditions. Reductive amination or nucleophilic substitution may apply .
  • Reagent Considerations: Use reducing agents like sodium borohydride for amine intermediates, and purify via recrystallization in ethanol/water mixtures .

Q. Advanced: How can researchers resolve contradictions in PPE recommendations for handling this compound?

Answer:

  • Risk Assessment: Evaluate glove material compatibility using ASTM penetration tests and manufacturer-specific degradation data. For example, nitrile gloves may degrade faster than neoprene when exposed to hydrochloride salts .
  • Protocol Design: Cross-reference OSHA guidelines (e.g., 29 CFR 1910.132) with experimental conditions (e.g., concentration, exposure duration) to tailor PPE selection .

Q. Advanced: What analytical techniques are optimal for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm amine proton environments and methoxy group integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Purity Validation: Pair HPLC with UV detection (λ = 210–230 nm) and compare retention times against certified standards .

Q. Advanced: How can researchers assess the ecological impact of this compound?

Answer:

  • Aquatic Toxicity Testing: Conduct Daphnia magna acute toxicity assays (OECD 202) to determine LC50_{50} values. Classify as "water hazard class 2" if toxicity thresholds exceed regulatory limits .
  • Soil Mobility Studies: Use batch adsorption experiments (EPA 835.1220) to measure partition coefficients (KdK_d) and predict groundwater contamination risks .

Q. Basic: What protocols ensure safe disposal of this compound waste?

Answer:

  • Neutralization: Treat aqueous waste with sodium bicarbonate to neutralize acidic byproducts before disposal .
  • Regulatory Compliance: Follow EPA Hazardous Waste Codes (e.g., D002 for corrosive wastes) and document disposal through licensed contractors .

Q. Advanced: How can kinetic modeling optimize this compound release in drug delivery systems?

Answer:

  • Release Kinetics: Apply the Higuchi model (Q=ktQ = k\sqrt{t}) to assess diffusion-controlled release from polymer matrices. Use factorial design (e.g., Box-Behnken) to optimize variables like pH and excipient ratios .
  • Validation: Compare in vitro dissolution profiles (USP Apparatus II) with in vivo pharmacokinetic data to validate predictive accuracy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between methoxymethanamine hydrochloride and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Applications
Methoxymethanamine HCl CH₅NO·HCl 83.51 593-56-6 Primary amine with methoxy group Research reagent, carbonyl analysis, biochemical studies
N-Methylethylamine HCl C₃H₁₀ClN 95.57 593-51-1 Secondary amine (methyl and ethyl substituents) Laboratory chemical, pharmaceutical intermediate
Ethoxy(methyl)amine HCl C₃H₁₀ClNO 111.57 1082680-18-9 Ethoxy and methyl substituents on amine Synthetic intermediate, material science
Methoxetamine HCl C₁₃H₁₈ClNO₂ 263.74 1239908-48-5 Cyclohexanone core with methoxy/ethylamine groups Psychoactive research compound (NMDA receptor antagonist)
5-Methoxy Tryptamine HCl C₁₁H₁₄N₂O·HCl 226.7 66-83-1 Indole ring with methoxy and ethylamine groups Neurotransmitter analog, melatonin pathway studies
2-(4-Hydroxy-3-methoxyphenyl)ethylamine HCl C₉H₁₂ClNO₂ 201.65 N/A Phenolic methoxy group Research in catecholamine metabolism and antioxidants

Structural and Functional Analysis

Methoxymethanamine HCl vs. N-Methylethylamine HCl :

  • Methoxymethanamine is a primary amine with a methoxy group directly attached to the amine, enhancing its nucleophilicity in carbonyl reactions.
  • N-Methylethylamine HCl is a secondary amine with methyl and ethyl groups, reducing its reactivity but increasing lipid solubility, making it suitable for pharmaceutical intermediates .

Methoxymethanamine HCl vs. Ethoxy(methyl)amine HCl :

  • The ethoxy group in ethoxy(methyl)amine increases steric hindrance and alters solubility compared to methoxymethanamine’s simpler structure. This compound is used in specialized syntheses requiring ether linkages .

Methoxymethanamine HCl vs. Methoxetamine HCl: Methoxetamine features a cyclohexanone ring and a methoxy group, conferring NMDA receptor antagonist activity. Its complexity contrasts with methoxymethanamine’s role as a small-molecule reagent .

Methoxymethanamine HCl vs. 5-Methoxy Tryptamine HCl :

  • The indole ring in 5-methoxy tryptamine allows for serotonin receptor interactions, whereas methoxymethanamine’s linear structure limits such biological activity .

Preparation Methods

O-Methylation of Acetone Oxime Followed by Hydrolysis

Reaction Mechanism and Process Optimization

This method, described in patent CN115490611A , involves the reaction of hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄) with acetone (CH₃COCH₃) in a cyclohexane-water biphasic system. Liquid sodium hydroxide (NaOH) is added to facilitate the formation of acetone oxime sodium salt, which is subsequently methylated with methyl chloride (CH₃Cl) to yield acetone oxime methyl ether. Acid hydrolysis with hydrochloric acid (HCl) produces methoxylamine hydrochloride .

Key reaction steps :

  • (NH₂OH)₂·H₂SO₄ + 2CH₃COCH₃ → 2(CH₃)₂C=NOH + H₂SO₄

  • (CH₃)₂C=NOH + CH₃Cl → (CH₃)₂C=NOCH₃ + HCl

  • (CH₃)₂C=NOCH₃ + HCl → CH₃ONH₂·HCl + (CH₃)₂CO

Advantages and Limitations

  • Yield : 85–92% .

  • Advantages : High conversion rates, recyclable mother liquor (reducing wastewater), and minimal inorganic salt byproducts.

  • Limitations : Requires precise control of layering during filtration and rotary evaporation, increasing operational complexity .

One-Pot Aqueous Phase Synthesis Using Sulfur Dioxide and Methyl Sulfate

Green Chemistry Approach

Patent CN105330564A details a one-pot method where sulfur dioxide (SO₂), sodium nitrite (NaNO₂), sodium hydroxide (NaOH), and methyl sulfate ((CH₃O)₂SO₂) react sequentially in aqueous solution. Sulfur dioxide and sodium nitrite form hydroxylamine disulfonate intermediates, which undergo methylation and acidification to yield methoxylamine hydrochloride .

Reaction conditions :

  • Temperature: 25–40°C

  • Molar ratios:

    • SO₂:NaNO₂ = 1:1–1:5

    • NaOH:NaNO₂ = 1:1–1:3

    • Methyl sulfate:NaNO₂ = 1:1–1:3 .

Triethylamine-Mediated Methylation of Butanone Oxime

Novel Catalytic System

Patent CN110922341A introduces a method using butanone oxime (C₄H₉NO), dimethyl sulfoxide (DMSO), triethylamine (C₆H₁₅N), and methylating agents (e.g., methyl iodide). Triethylamine acts as a base, facilitating the methylation of butanone oxime to O-methyl-2-butanone oxime ether, which is hydrolyzed to methoxylamine hydrochloride .

Optimized parameters :

  • Temperature: 15–75°C

  • Molar ratios:

    • Butanone oxime:Triethylamine = 1:1.3–1:1.5

    • DMSO:Butanone oxime = 2.2:1–2.4:1 .

Byproduct Management and Scalability

  • Yield : 88–94% .

  • Advantages : Avoids toxic reagents (e.g., SO₂, NaNO₂) and enables intermediate byproduct recycling.

  • Limitations : High DMSO usage increases costs, and methyl iodide poses toxicity risks .

Methanolysis of Hydroxylamine Sulfonates

Industrial-Scale Production

As described in the Wikipedia entry , hydroxylamine sulfonates (e.g., H₂NOSO₃⁻) react with methanol (CH₃OH) under acidic conditions to produce methoxylamine, which is then neutralized with HCl.

Reaction equation :
H₂NOSO₃⁻ + CH₃OH → H₂NOCH₃ + HSO₄⁻
H₂NOCH₃ + HCl → CH₃ONH₂·HCl .

Economic and Practical Viability

  • Yield : 70–80% .

  • Advantages : Utilizes inexpensive methanol and scalable for bulk production.

  • Limitations : Sulfonate byproducts require extensive wastewater treatment .

Comparative Analysis of Synthetic Methods

Yield and Efficiency

MethodYield (%)Reaction Time (h)Temperature (°C)
O-Methylation 85–926–840–50
One-Pot Synthesis 78–851–525–40
Triethylamine-Mediated 88–946–1015–75
Methanolysis 70–804–660–80

Environmental Impact Assessment

  • Waste generation : The one-pot method produces 10–15 tons of sulfate wastewater per ton of product, whereas the triethylamine-mediated process generates <1 ton of recyclable waste.

  • Toxicity : Methyl chloride and methyl iodide are carcinogenic, necessitating closed-loop systems.

Properties

CAS No.

116430-68-3

Molecular Formula

C2H8ClNO

Molecular Weight

97.54 g/mol

IUPAC Name

methoxymethanamine;hydrochloride

InChI

InChI=1S/C2H7NO.ClH/c1-4-2-3;/h2-3H2,1H3;1H

InChI Key

RHVNHKWMQOUSLJ-UHFFFAOYSA-N

Canonical SMILES

COCN.Cl

Origin of Product

United States

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